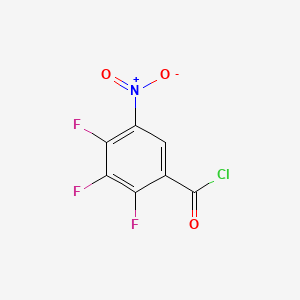

2,3,4-Trifluoro-5-nitrobenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

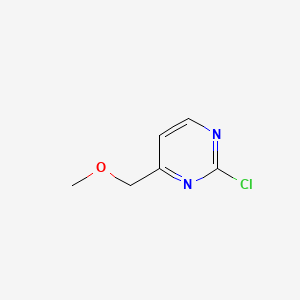

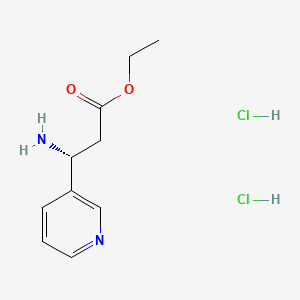

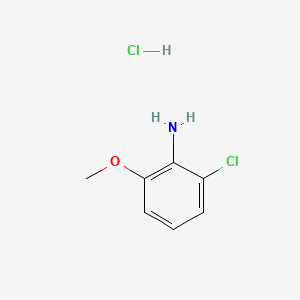

2,3,4-Trifluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.536 . It is also known by other synonyms such as Benzoyl chloride, 2,3,4-trifluoro-5-nitro- .

Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluoro-5-nitrobenzoyl chloride consists of seven carbon atoms, one hydrogen atom, one chlorine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms . The exact mass is 238.959702 .Chemical Reactions Analysis

While specific chemical reactions involving 2,3,4-Trifluoro-5-nitrobenzoyl chloride are not available, it’s worth noting that trifluorobenzoyl chloride compounds are often used as reagents in various chemical reactions .Physical And Chemical Properties Analysis

2,3,4-Trifluoro-5-nitrobenzoyl chloride has a density of 1.7±0.1 g/cm3, a boiling point of 277.5±35.0 °C at 760 mmHg, and a flash point of 121.6±25.9 °C . The compound is also characterized by a LogP value of 1.47 and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

Photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, have shown promise in synthetic chemistry. These groups are in the developmental stage and are applied in the synthesis of complex molecules, suggesting that related compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could have applications in light-sensitive or photo-activated synthetic processes (B. Amit, U. Zehavi, A. Patchornik, 1974).

Degradation Studies and Environmental Impact

Research on compounds like nitisinone, which shares some structural similarities with 2,3,4-Trifluoro-5-nitrobenzoyl chloride, focuses on their stability, degradation pathways, and environmental impact. These studies are crucial for understanding the lifecycle and safety profile of chemical compounds used in various applications, including pharmaceuticals (H. Barchańska et al., 2019).

Electron Transport System Activity

Investigations into the electron transport system (ETS) activity in soils, sediments, and pure cultures provide insights into microbial bioactivity. Compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could potentially influence ETS activity, contributing to research in microbiology and soil science (Trevors Jt, 1984).

Luminescent Micelles for Sensing Applications

The development of luminescent micelles for sensing toxic and hazardous materials, including nitroaromatic and nitramine explosives, showcases the intersection of supramolecular chemistry and materials science. Compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could be key in creating new materials for detecting hazardous substances (Shashikana Paria et al., 2022).

High-Energetic Materials

The crystal structure, thermolysis, and applications of high-energetic materials, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), are critical for the development of less sensitive and more stable energetic compounds. This research area might benefit from the unique properties of 2,3,4-Trifluoro-5-nitrobenzoyl chloride in creating safer and more efficient energetic materials (Gurdip Singh, S. Felix, 2003).

Safety And Hazards

Direcciones Futuras

While specific future directions for 2,3,4-Trifluoro-5-nitrobenzoyl chloride are not available, it’s worth noting that the development of fluorinated organic chemicals, such as trifluoromethylpyridines, is becoming an increasingly important research topic . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields , suggesting potential future directions for related compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride.

Propiedades

IUPAC Name |

2,3,4-trifluoro-5-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(12(14)15)5(10)6(11)4(2)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKHVHAIIEWJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoro-5-nitrobenzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)